3-Methyl-5-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a thioxo group at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- typically involves the reaction of phenylglycine methyl ester with an appropriate isothiocyanate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazolidinone derivative. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidinone derivatives without the thioxo group.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidinone derivatives.
Substitution: Various substituted imidazolidinone derivatives depending on the reagents used.
Scientific Research Applications
4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone
- 3-Phenyl-2-thioxoimidazolidin-4-one
- 5-(1-Methylethyl)-3-phenyl-2-thioxo-4-imidazolidinone
Uniqueness
4-Imidazolidinone, 3-methyl-5-phenyl-2-thioxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21083-31-8 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-methyl-5-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-12-9(13)8(11-10(12)14)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14) |
InChI Key |
NXAUWIJBHLAUCB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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